2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl groups) could contribute to the compound’s stability, while the electronegative fluorine atom could create a polar bond with the adjacent carbon, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The compound could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its boiling and melting points .Scientific Research Applications
Novel Compound Synthesis and Characterization
- The compound is related to a novel synthesis approach where derivatives like 1,3,4-oxadiazole containing benzimidazole moiety have been synthesized. These derivatives undergo detailed structural characterization through NMR, showcasing the compound's potential for further applications in material science or as intermediates for more complex chemical syntheses (Li Ying-jun, 2012).
Antimicrobial Applications
- Derivatives of this compound have been evaluated for antimicrobial properties. Specifically, derivatives with fluorine atoms and 1,3,4-oxadiazole rings showed potent antimicrobial activities against a broad panel of bacterial and fungal strains. This indicates the compound's potential use in developing new antimicrobial agents (K. Parikh & D. Joshi, 2014).
Anticancer Research
- Certain derivatives of the compound have been synthesized and investigated for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, with implications in treating small lung cancer. These derivatives demonstrated significant cell growth inhibition, marking their relevance in anticancer drug development (Ishan I. Panchal et al., 2020).
Photoreactive Properties
- Research into photoreactions of related compounds, such as flutamide (a compound with similar functional groups), has revealed different photoreactions in various solvents. This insight could inform the compound's applications in photodynamic therapy or the development of light-sensitive materials (Y. Watanabe et al., 2015).
Energetic Material Development
- The compound's structure is akin to those used in synthesizing insensitive energetic materials, blending oxadiazole rings for stability and performance. These materials have applications in safer explosives or propellants, highlighting the compound's utility in defense and aerospace industries (Qiong Yu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-15-7-2-4-9-17(15)28-13-19(26)23-16-8-3-1-6-14(16)12-20-24-21(25-29-20)18-10-5-11-27-18/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFCVOMZXYUDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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